molecular formula C18H16N6O3S2 B2736550 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852437-80-0

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2736550
CAS No.: 852437-80-0
M. Wt: 428.49
InChI Key: IUCBALRJJAZKQE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thio-linked acetamide moiety terminating in a thiazol-2-yl ring (Fig. 1). The thiazole moiety contributes to heterocyclic diversity, a common feature in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c1-26-12-4-3-11(9-13(12)27-2)17-22-21-14-5-6-16(23-24(14)17)29-10-15(25)20-18-19-7-8-28-18/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBALRJJAZKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H18_{18}N6_6O3_3S
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 1021099-21-7

The compound features a thiazole group linked to an acetamide moiety and a triazolopyridazine core with a dimethoxyphenyl substituent. The presence of these diverse functional groups contributes to its potential biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that similar compounds with triazole and pyridazine structures possess significant anticancer properties. For instance, derivatives of triazole-thiones have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7, with IC50_{50} values ranging from 7.01 µM to 14.31 µM .
    • The mechanism is believed to involve the inhibition of key signaling pathways in cancer cell proliferation and survival.
  • Antimicrobial Properties :
    • Compounds containing thiazole and triazole moieties are known for their antimicrobial activities. For example, studies have indicated that related triazole derivatives exhibit antibacterial effects against various pathogens . The compound's thioether linkage may enhance its interaction with microbial targets.
  • Anti-inflammatory Effects :
    • The presence of thiazole in the structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . Inhibitory concentrations for COX-II have been reported as low as 0.011 µM for structurally related compounds .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazolo[4,3-b]pyridazine core may inhibit enzymes involved in cell signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to receptors involved in cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityIC50_{50}
Xia et al. (2020)Triazole derivativesAnticancer7.01 µM (HeLa)
Wang et al. (2022)Thiazole-linked compoundsCOX-II inhibition0.011 µM
Alegaon et al. (2023)Pyrazole derivativesAnti-inflammatory1.33 µM

These findings suggest that modifications in the molecular structure can significantly influence biological activity.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. The presence of the triazole ring in this compound suggests potential efficacy against various cancer types. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing thiazole and triazole rings have been explored for their antimicrobial activities. Preliminary studies suggest that 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide may exhibit antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

The compound's structural components may also contribute to anti-inflammatory effects. Similar thiazole derivatives have shown promise in reducing inflammation in various models, indicating that this compound could be further investigated for its anti-inflammatory potential .

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives based on the core structure of this compound revealed significant biological activity. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines. Results indicated that certain modifications to the thiazole or triazole moieties enhanced antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cell growth
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties of Analogs
Compound Name/Structure Core Structure Substituents Key Functional Groups Melting Point/°C Synthesis Yield (%)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(thioacetamide-thiazol-2-yl) Thioether, Acetamide, Thiazole Not reported Not reported
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 6-phenylacetamide (N-methyl) Methyl, Acetamide, Phenyl Not reported Not reported
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 6-phenylacetamide (4-ethoxyphenyl) Ethoxy, Acetamide, Phenyl Not reported Not reported
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamide Triazino[2,3-c]quinazoline 3-Phenyl, 6-thioacetamide (5-butyl-thiadiazole) Thiadiazole, Thioether, Acetamide 266–270 89.4 (Method A)
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide (19) Pyrimidine 3-(3,5-Dimethoxyphenyl), 4-oxo, 2-thioacetamide (6-CF3-benzothiazole) Trifluoromethyl, Benzothiazole Not reported Not reported
Key Observations:

Core Heterocycle Diversity: The target compound’s triazolo-pyridazine core is distinct from triazinoquinazoline (e.g., compound 4.8 ) or pyrimidine (e.g., compound 19 ) scaffolds. Substituent positioning (e.g., 3- vs. 6-substitution) significantly impacts bioactivity. For example, the 3-methyl analog (CAS 108825-65-6) targets Lin-28/let-7 interactions in cancer stem cells (CSCs) , whereas the 3,4-dimethoxyphenyl group in the target compound may improve solubility or binding affinity.

Functional Group Impact: Thioether Linkage: Present in both the target compound and triazinoquinazoline derivatives (e.g., 4.8 ), this group enhances metabolic stability compared to oxygen ethers. Acetamide Termini: Thiazol-2-yl (target) vs. benzothiazole (compound 19 ) or thiadiazole (compound 4.8 ) alters electronic properties.

Substituent Effects :

  • 3,4-Dimethoxyphenyl vs. 3-Methyl : The methoxy groups in the target compound may engage in hydrogen bonding or π-stacking absent in the methyl-substituted analog (CAS 108825-65-6), which relies on hydrophobic interactions .
  • Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in 891117-12-7 increases steric bulk compared to the target’s 3,4-dimethoxy substitution, possibly affecting binding pocket accommodation.

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